molecular formula C11H18N2O2 B14773241 tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate

tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate

Cat. No.: B14773241
M. Wt: 210.27 g/mol
InChI Key: XKSGMGHSXIIYMX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate is an organic compound that features a tert-butyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate typically involves the reaction of 2-(aminomethyl)pyridine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amine derivatives.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(aminomethyl)pyridine-1-carboxylate
  • Tert-butyl 2-(aminomethyl)-3H-pyridine-1-carboxylate

Uniqueness

Tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h4-7,9H,8,12H2,1-3H3

InChI Key

XKSGMGHSXIIYMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=CC1CN

Origin of Product

United States

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